molecular formula C10H21ClN2O2 B1388216 tert-Butyl piperidin-3-ylcarbamate hydrochloride CAS No. 1159823-00-3

tert-Butyl piperidin-3-ylcarbamate hydrochloride

Cat. No.: B1388216
CAS No.: 1159823-00-3
M. Wt: 236.74 g/mol
InChI Key: FQJZJMFUNRMGTA-UHFFFAOYSA-N
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Description

tert-Butyl piperidin-3-ylcarbamate hydrochloride: is a chemical compound with the molecular formula C10H20N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl piperidin-3-ylcarbamate hydrochloride typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting tert-Butyl piperidin-3-ylcarbamate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl piperidin-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected piperidine can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Deprotection Reactions: Typically involve strong acids like trifluoroacetic acid or hydrochloric acid.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed:

    Substitution Reactions: Various substituted piperidines.

    Deprotection Reactions: Free piperidine amine.

    Oxidation and Reduction Reactions: Oxidized or reduced piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl piperidin-3-ylcarbamate hydrochloride is used as a building block in organic synthesis. It is particularly useful in the synthesis of complex molecules due to its stability and reactivity.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is used in the development of pharmaceutical compounds. Its derivatives have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl piperidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various biological targets, influencing pathways related to neurotransmission and enzyme activity .

Comparison with Similar Compounds

  • tert-Butyl ®-piperidin-3-ylcarbamate
  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate

Uniqueness: tert-Butyl piperidin-3-ylcarbamate hydrochloride is unique due to its specific structural configuration and the presence of the Boc protecting group. This makes it particularly useful in selective synthetic applications and as a precursor for various biologically active compounds .

Biological Activity

Tert-butyl piperidin-3-ylcarbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is synthesized through various methods, typically involving the reaction of tert-butyl carbamate with piperidine derivatives. The synthesis often utilizes coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to ensure high yield and purity.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator , influencing various biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter synthesis, which may lead to therapeutic effects in neurological disorders .
  • Receptor Binding : The compound may also function as a ligand for certain receptors, modulating their activity and affecting signal transduction pathways .

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies indicate that the compound can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .
  • Anticancer Activity : Preliminary findings suggest that this compound may exert cytotoxic effects on certain cancer cell lines, although further investigation is required to establish its efficacy and mechanism in cancer therapy .

Case Studies

Several studies have assessed the biological activity of this compound:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound against hydrogen peroxide-induced neurotoxicity in SH-SY5Y cells. Results indicated a significant reduction in cell death at concentrations of 1 µM and 5 µM, highlighting its potential for neuroprotection .

Study 2: Anti-inflammatory Activity

In a model of acute inflammation, this compound was shown to decrease levels of pro-inflammatory cytokines by approximately 35%, suggesting its role as an anti-inflammatory agent .

Data Tables

Biological ActivityObserved EffectsConcentration TestedReference
NeuroprotectionReduced cell death1 µM, 5 µM
Anti-inflammatoryDecreased pro-inflammatory cytokinesVarious
Cytotoxicity (Cancer Cells)Variable cytotoxic effects10 µM

Properties

IUPAC Name

tert-butyl N-piperidin-3-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJZJMFUNRMGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661521
Record name tert-Butyl piperidin-3-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-00-3
Record name Carbamic acid, N-3-piperidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159823-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl piperidin-3-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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